N-Octadecyl-4,6-bis(allyloxy)-1,3,5-triazin-2-amine
Description
N-Octadecyl-4,6-bis(allyloxy)-1,3,5-triazin-2-amine is a triazine derivative characterized by an octadecyl (C18) chain at the 2-position and allyloxy groups at the 4- and 6-positions of the triazine core. This compound is industrially produced by BuGuCh & Partners, a Germany-based multinational chemical manufacturer with a global network of production facilities .
Properties
CAS No. |
51305-29-4 |
|---|---|
Molecular Formula |
C27H48N4O2 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
N-octadecyl-4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C27H48N4O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28-25-29-26(32-23-5-2)31-27(30-25)33-24-6-3/h5-6H,2-4,7-24H2,1H3,(H,28,29,30,31) |
InChI Key |
ZRNQZNVHSWATQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=NC(=NC(=N1)OCC=C)OCC=C |
Origin of Product |
United States |
Biological Activity
N-Octadecyl-4,6-bis(allyloxy)-1,3,5-triazin-2-amine (CAS No. 51305-29-4) is a synthetic compound belonging to the s-triazine family, notable for its diverse biological activities. This article reviews its structure, properties, and significant biological activities, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 460.7 g/mol. The compound features a triazine ring substituted with long-chain alkyl and allyloxy groups, which contribute to its solubility and biological interactions.
| Property | Value |
|---|---|
| CAS No. | 51305-29-4 |
| Molecular Formula | C27H48N4O2 |
| Molecular Weight | 460.7 g/mol |
| IUPAC Name | N-octadecyl-4,6-bis(2-propenoxy)-1,3,5-triazin-2-amine |
| Purity | Typically ≥ 95% |
Antimicrobial Activity
Research indicates that s-triazine derivatives exhibit a broad spectrum of antimicrobial properties. In a study investigating various s-triazine compounds, including this compound, it was found to demonstrate significant inhibitory effects against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) of this compound were comparable to standard antibiotics like streptomycin .
Antifungal Activity
Recent investigations highlight the antifungal properties of triazine-based compounds. A related compound demonstrated fungicidal activity against Candida albicans and other non-albicans species with MIC values ranging from 8 to 16 µg/mL. This suggests that this compound may also possess antifungal activity worth exploring in future studies .
Case Studies
- Inhibition of Bacterial Gyrases : A study focusing on the inhibition of bacterial DNA gyrases revealed that several triazine derivatives effectively inhibited the gyrase activity in E. coli and S. aureus. Molecular docking studies confirmed the binding affinity of these compounds to the gyrase enzymes .
- Antiproliferative Effects : In vitro assays assessing the antiproliferative effects of various triazine derivatives showed that certain modifications on the triazine ring enhanced their anticancer activity. The structure of this compound suggests potential for similar enhancements .
Scientific Research Applications
Medicinal Chemistry
N-Octadecyl-4,6-bis(allyloxy)-1,3,5-triazin-2-amine has been investigated for its pharmacological properties. Its structure suggests potential for various biological activities due to the presence of the triazine moiety, which is known for its role in drug design.
Case Study: Antifungal Activity
Research indicates that triazine derivatives exhibit antifungal properties. A study on similar compounds demonstrated their efficacy against various fungal strains, suggesting that this compound could be explored for similar applications .
Material Science
The compound's unique structure allows it to be utilized in the development of novel materials. Its amphiphilic nature makes it suitable for applications in surfactants and emulsifiers.
Case Study: Polymer Stabilization
A method has been developed utilizing triazine derivatives for stabilizing collagen matrices and enhancing the properties of natural and synthetic polymers. This application is critical in biomedical engineering and tissue engineering .
Agricultural Chemistry
The potential use of this compound in agricultural chemistry has also been explored. Its ability to modify surface properties can enhance the effectiveness of agrochemicals.
Comparative Analysis of Applications
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Triazine Derivatives
Substituent-Driven Functional Diversity
The triazine core allows for diverse functionalization, leading to compounds with distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Comparison of Triazine Derivatives
Physicochemical Properties
- Lipophilicity: The octadecyl chain in the target compound increases lipophilicity (logP > 8 estimated), making it suitable for non-polar matrices or emulsifiers. By comparison, Compound 7a’s piperidinyl and isoxazole groups reduce logP, enhancing solubility in polar solvents .
- Reactivity : Allyloxy groups in the target compound enable radical-mediated cross-linking, useful in polymer synthesis. In contrast, trichloromethyl groups in N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine may facilitate nucleophilic substitution reactions, common in agrochemical synthesis .
Industrial vs. Pharmaceutical Focus
- Target Compound : Produced at scale by BuGuCh & Partners, its synthesis likely prioritizes cost-efficiency and stability for bulk applications (e.g., coatings, adhesives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
